molecular formula C12H13NOS2 B12320680 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone

Cat. No.: B12320680
M. Wt: 251.4 g/mol
InChI Key: LGVYUGKSBWUYOP-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone reflects its core thiazolidinone scaffold, propanone substituent, and stereochemical configuration. The thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur atoms) is substituted at position 4 with a phenyl group and at position 2 with a thioxo ($$ \text{S=} $$) moiety. The propanone group ($$ \text{CH}_3\text{CO}- $$) is attached to the nitrogen at position 3, completing the structure.

Key identifiers include:

  • CAS Registry Number : 1039757-81-7
  • SMILES Notation : $$ \text{CCC(=O)N1C(CSC1=S)C2=CC=CC=C2} $$
  • Synonym : $$ (R) $$-4-Benzyl-3-propanoylthiazolidine-2-thione

Structural analysis reveals a planar thiazolidinone ring with conjugated π-electrons from the thioxo group, enabling resonance stabilization. The phenyl group at C4 introduces steric bulk, while the $$ (4R) $$-chirality influences spatial orientation, as shown in crystallographic studies of analogous thiazolidinones.

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{13}\text{NOS}_2 $$
Molecular Weight 251.37 g/mol
XLogP3-AA 3.2 (estimated)
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Historical Context of Thiazolidinone Derivatives in Organic Chemistry

Thiazolidinones emerged as pharmacologically significant scaffolds in the mid-20th century, with early studies highlighting their antimicrobial and anti-inflammatory properties. The discovery of ralitoline (an anticonvulsant) and pioglitazone (a hypoglycemic agent) underscored their therapeutic versatility. Synthetic routes to thiazolidinones evolved from cyclocondensation reactions between thioglycolic acid and Schiff bases, as demonstrated by Soleiman et al. in 2002.

The introduction of 5-ene-4-thiazolidinones in the 1990s marked a breakthrough, enabling conjugation between the exocyclic double bond and the carbonyl group for enhanced bioactivity. For this compound, stereoselective synthesis methods leverage chiral auxiliaries or asymmetric catalysis to control the $$ (4R) $$-configuration, a strategy refined by Daicel Chiral Technologies and other suppliers.

Significance of Chiral Centers in 4-Phenyl-2-thioxo-thiazolidinyl Systems

The $$ (4R) $$-chiral center in this compound dictates its three-dimensional arrangement, influencing interactions with biological targets. Enantiomers of thiazolidinone derivatives often exhibit divergent pharmacological profiles; for example, $$ (S) $$-configured analogs of pioglitazone show reduced PPAR-γ agonist activity compared to $$ (R) $$-forms.

In this compound, the stereochemistry at C4 affects:

  • Molecular dipole moments , altering solubility and membrane permeability.
  • Binding affinity to enzymes like β-lactamases, where chirality modulates inhibitor potency.
  • Synthetic utility in asymmetric catalysis, serving as a ligand for transition-metal complexes.

Comparative studies of $$ (4R) $$- and $$ (4S) $$-isomers using circular dichroism (CD) spectroscopy reveal distinct Cotton effects, confirming the enantiomeric relationship. Suppliers such as Shijiazhuang Lickon PharmaTech Co. offer the compound at 99% enantiomeric excess (e.e.), ensuring high stereochemical purity for research applications.

Properties

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

InChI

InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

LGVYUGKSBWUYOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CSC1=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis typically proceeds via nucleophilic substitution, where a thiazolidine thiolate intermediate reacts with a propanone electrophile. Key steps include:

  • Deprotonation : A base (e.g., NaOH) activates the thiazolidine’s thiol group to form a thiolate.
  • Alkylation : The thiolate attacks the electrophilic carbon of the propanone, forming a new C–S bond.
  • Cyclization : Intramolecular closure generates the thiazolidinone ring.

Example Protocol

Parameter Value/Description
Reactants Thiazolidine derivative + Phenyl-substituted propanone
Base Sodium hydroxide (NaOH)
Solvent Ethanol
Temperature Reflux (78–80°C)
Yield 70–85%
Purity >99% after crystallization

Advantages :

  • Scalable for industrial synthesis.
  • High stereoselectivity for the (4R) configuration due to steric control.

Limitations :

  • Requires anhydrous conditions to prevent side reactions.
  • Purification via column chromatography or crystallization (e.g., 2-propanone).

Thiosemicarbazone Cyclization

This route leverages 4-phenyl-3-thiosemicarbazones as precursors for thiazolidinone formation.

Key Steps

  • Synthesis of Thiosemicarbazone :
    • React 4-phenyl thiosemicarbazide with an aromatic aldehyde in ethanol/acetic acid.
  • Cyclization :
    • Treat the thiosemicarbazone with ethyl 2-bromoacetate and sodium acetate.
    • The reaction proceeds via S-alkylation and ethanol elimination, forming the thiazolidinone ring.

Reaction Table

Step Conditions Yield (%)
Thiosemicarbazone Synthesis Ethanol, acetic acid, reflux (85°C) 70–93
Cyclization Sodium acetate, ethanol, reflux 68–85

Critical Factors :

  • Substituent Effects : Electron-withdrawing groups on the aromatic aldehyde enhance reaction rates.
  • Stereocontrol : The (4R) configuration arises from the fixed geometry of the thiosemicarbazone intermediate.

Asymmetric Reduction and Ring Closure

This method employs chiral auxiliaries to achieve enantioselectivity.

Protocol Outline

  • Reduction :
    • Reduce N-Boc-L-phenylglycine with borane-THF to yield N-Boc-L-phenylglycinol.
  • Cyclization :
    • React the alcohol with potassium tert-butoxide in sulfolane to form the oxazolidinone intermediate.
    • Convert the oxazolidinone to the thiazolidinone by replacing the oxygen with sulfur using ammonium sulfide.

Data Summary

Step Reagents/Conditions Yield (%)
Borane Reduction THF, 0–25°C 95–97
Ring Closure Kt-OtBu, sulfolane, 90–100°C 87–92
Thione Formation Sulfur, NH₄₂S, 40–50°C >70

Advantages :

  • Avoids toxic reagents like carbon disulfide.
  • High enantiomeric excess (>99%) for the (4R) isomer.

Comparative Analysis of Methods

Method Key Reagents Stereocontrol Scalability
Base-Catalyzed Alkylation NaOH, ethanol Moderate High
Thiosemicarbazone Cyclization Ethyl 2-bromoacetate High Moderate
Asymmetric Reduction Borane-THF, Kt-OtBu Excellent Moderate

Purification and Characterization

Crystallization

  • Solvents : 2-Propanone, ethanol, or heptane.
  • Yield : 85–90% after recrystallization.

Analytical Data

Technique Observed Data Source
¹H NMR δ 2.45–2.57 (m, 1H), 4.28–4.38 (m, 1H)
HPLC Purity >99%
Melting Point Not reported (amorphous solid)

Notable Research Findings

  • Stereochemical Impact :
    • The (4R) configuration is stabilized by the phenyl group’s steric hindrance during cyclization.
  • Solvent Effects :
    • Polar aprotic solvents (e.g., sulfolane) enhance ring-closing efficiency in asymmetric methods.
  • Industrial Feasibility :
    • Continuous flow synthesis improves yield and reduces byproducts in large-scale production.

Chemical Reactions Analysis

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

Scientific Research Applications

1. Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

2. Biology
Research has indicated that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone may act as an enzyme inhibitor, making it a valuable tool for studying enzyme function and regulation. It has shown potential in modulating various biological pathways .

3. Medicine
Preliminary studies suggest therapeutic potential in treating diseases such as cancer and inflammatory disorders. For instance, in vitro studies have demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines like HeLa and A549 .

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Induces apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways, contributing to its therapeutic potential.
  • Antioxidant Properties : Demonstrated ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Studies : In vitro experiments showed that treatment with this compound resulted in a significant reduction of cell viability in cancer cell lines, indicating its potential role as an anticancer agent.
  • Enzyme Inhibition : Studies have highlighted its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in metabolic disorders .

Mechanism of Action

The mechanism of action of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of a key enzyme in a metabolic pathway can disrupt the pathway, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

Structural Analogues: Thiazolidine Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Source
1-[(4R)-4-Phenyl-2-thioxo-3-thiazolidinyl]-1-propanone 4R-phenyl, 2-thioxo, propanone 237.34 Pharmaceutical intermediates, coupling reactions (High purity: ≥98%)
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine) 3-phenyl, 2-thioxo, ketone 207.27 Anticonvulsant, antibacterial, antiviral activities
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-methylphenyl, 2-thioxo 221.30 Structural studies, biological activity screening
RS 67333 4-amino-5-chloro-2-methoxy-phenyl, piperidinyl 398.89 Serotonin 5-HT₄ receptor agonist

Key Observations :

  • Stereochemical Specificity: The 4R configuration in the target compound distinguishes it from non-chiral analogs like rhodanine derivatives ( vs. 4, 9).
  • Substituent Effects: The propanone group in the target compound enhances its reactivity in ketone-based reactions compared to simpler thiazolidinones ().
Oxazolidine vs. Thiazolidine Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Key Differences Source
1-[(4S)-4-Benzyl-2-thioxo-1,3-oxazolidin-3-yl]-1-propanone Oxazolidine (O in ring) 263.35 Reduced sulfur content; altered electronic properties
This compound Thiazolidine (S in ring) 237.34 Higher polarizability due to sulfur; enhanced metal coordination

Key Observations :

  • Electronic Properties : The thiazolidine ring’s sulfur atom increases electron density and polarizability compared to oxazolidine, favoring interactions in catalytic or biological systems ().
  • Thermodynamic Stability : Thiazolidines generally exhibit higher thermal stability due to sulfur’s larger atomic radius and stronger bond interactions ().
Propanone-Based Pharmaceuticals
Compound Name Substituents/Modifications Molecular Weight (g/mol) Therapeutic Use Source
Bupropion Hydrochloride 3-chlorophenyl, tert-butylamino 276.20 Antidepressant, smoking cessation
RS 39604 3,5-dimethoxy-benzyloxy, sulfonamide 531.03 Serotonin receptor modulator
This compound Thiazolidine-propanone hybrid 237.34 Research-focused (non-therapeutic)

Key Observations :

  • Pharmacological Relevance : Bupropion and RS 39604 are clinically validated drugs, whereas the target compound remains in preclinical research ().
  • Functional Groups: The thiazolidine-thioxo-propanone scaffold lacks the tertiary amine or aromatic ether groups critical for CNS activity in bupropion and RS 39604 ().

Biological Activity

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone, a member of the thiazolidinone class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, metabolic disorders, and infectious diseases. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring fused with a ketone group, contributing to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications.

Key Properties

PropertyValue
Molecular FormulaC₁₁H₁₃NOS₂
Molecular Weight225.35 g/mol
CAS Number1217320-19-8
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the inhibition of specific enzymes that regulate cell proliferation and survival pathways .

Case Study: Apoptosis Induction

A study conducted on HeLa cells revealed that treatment with this compound led to increased markers of apoptosis, including caspase activation and PARP cleavage. The compound was shown to disrupt mitochondrial membrane potential, further confirming its role in triggering apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness in reducing bacterial growth in vitro, indicating potential as an antibiotic agent .

Table: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokines and nitric oxide levels in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, thereby influencing oxidative stress responses within cells.

These mechanisms contribute to its therapeutic effects across different biological contexts.

Research Findings and Future Directions

Ongoing research continues to explore the full spectrum of biological activities associated with this thiazolidinone derivative. Investigations are focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

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